molecular formula C14H10N4OS B2355294 N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide CAS No. 690645-63-7

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide

Cat. No.: B2355294
CAS No.: 690645-63-7
M. Wt: 282.32
InChI Key: DDOGZALLWLZFSO-UHFFFAOYSA-N
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Description

“N-(3-phenyl-1,2,4-thiadiazol-5-yl)isonicotinamide” is a chemical compound with the molecular formula C15H11N3OS . It is a synthetic phenyl urea derivative .


Molecular Structure Analysis

The molecular structure of “N-(3-phenyl-1,2,4-thiadiazol-5-yl)isonicotinamide” consists of a thiadiazolyl ring attached to a phenyl group . The exact structure and orientation of the molecule can be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-phenyl-1,2,4-thiadiazol-5-yl)isonicotinamide” are not explicitly mentioned in the retrieved papers .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(3-phenyl-1,2,4-thiadiazol-5-yl)isonicotinamide” are not explicitly mentioned in the retrieved papers .

Scientific Research Applications

Corrosion Inhibition

One application involves the use of isonicotinamide derivatives as corrosion inhibitors. A study by Yadav et al. (2015) focused on the corrosion inhibition effects of such compounds on mild steel in acidic media. They found that the inhibition efficiency increases with the concentration, suggesting these compounds effectively protect metals from corrosion, particularly in harsh chemical environments (Yadav et al., 2015).

Antimicrobial Activity

Isonicotinamide derivatives have also been studied for their antimicrobial properties. Ramachandran (2017) synthesized N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives and demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential in combating bacterial infections (Ramachandran, 2017).

Anticancer and Antioxidant Properties

Derivatives of isonicotinamide have been explored for their anticancer and antioxidant properties. A study synthesized various derivatives and evaluated them for anticancer activity against Ehrlich ascites carcinoma cells, finding some compounds with significant activity, suggesting a potential role in cancer therapy (El-Gaby et al., 2017).

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of isonicotinamide derivatives were explored, showing potential as therapeutic agents for inflammatory pain. This research highlights the diverse pharmacological activities of these compounds, indicating their utility in pain management (Küçükgüzel et al., 2013).

Enzyme Inhibition

Another significant area of application is enzyme inhibition. Zhang et al. (2019) designed and synthesized N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors, demonstrating their potential in treating diseases related to enzyme dysfunction, such as gout or certain types of kidney stones (Zhang et al., 2019).

Safety and Hazards

The safety and hazards associated with “N-(3-phenyl-1,2,4-thiadiazol-5-yl)isonicotinamide” are not explicitly mentioned in the retrieved papers .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide are largely attributed to the presence of the 1,3,4-thiadiazole ring. This ring is characterized by its strong aromaticity and the presence of an =N-C-S- moiety, which is responsible for providing low toxicity and great in vivo stability . The 1,3,4-thiadiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules, although specific interactions for this compound have not been reported .

Cellular Effects

While specific cellular effects of this compound are not documented, 1,3,4-thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities. They have been reported to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. 1,3,4-thiadiazole derivatives are known to exert their effects at the molecular level through various mechanisms. For instance, some 1,3,4-thiadiazole derivatives have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .

Temporal Effects in Laboratory Settings

It is known that 1,3,4-thiadiazole derivatives generally exhibit good stability and low toxicity .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models have not been reported. Some 1,3,4-thiadiazole derivatives have shown to be highly effective at low doses in animal models .

Metabolic Pathways

It is known that the 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is involved in various metabolic pathways .

Transport and Distribution

Due to the mesoionic nature of 1,3,4-thiadiazoles, these compounds are able to cross cellular membranes .

Subcellular Localization

The ability of 1,3,4-thiadiazoles to cross cellular membranes suggests that they may be distributed throughout various subcellular compartments .

Properties

IUPAC Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS/c19-13(11-6-8-15-9-7-11)17-14-16-12(18-20-14)10-4-2-1-3-5-10/h1-9H,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOGZALLWLZFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330312
Record name N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690645-63-7
Record name N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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